L-Phenylalaninamide, L-tyrosyl-

Description

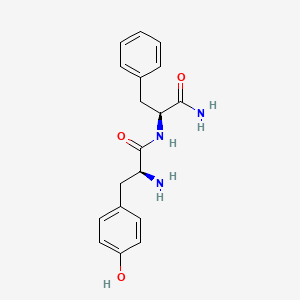

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLKPMVYUAWRI-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427230 | |

| Record name | L-Phenylalaninamide, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-75-0 | |

| Record name | L-Phenylalaninamide, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Tyrosyl L Phenylalaninamide Derivatives

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a highly specific and environmentally benign route to L-tyrosyl-L-phenylalaninamide. The use of enzymes, such as chymotrypsin (B1334515), allows for reactions to occur under mild conditions, often with high stereoselectivity, minimizing the need for protecting groups and reducing the generation of hazardous waste.

Chymotrypsin-Catalyzed Dipeptide Synthesis

α-Chymotrypsin, a serine protease, is a well-established catalyst for the synthesis of peptide bonds. nih.govnih.gov It selectively catalyzes the formation of a peptide bond on the C-terminal side of aromatic amino acids like tyrosine and phenylalanine. sigmaaldrich.comyoutube.com This specificity makes it an ideal enzyme for the synthesis of L-tyrosyl-L-phenylalaninamide. The synthesis typically involves the reaction of an N-acylated L-tyrosine ester (the carboxyl component) with L-phenylalaninamide (the amine component). nih.gov The enzyme facilitates the aminolysis of the ester, leading to the formation of the dipeptide amide.

The reaction can be represented as: N-Acyl-L-Tyrosine-OR + L-Phenylalaninamide --(α-Chymotrypsin)--> N-Acyl-L-Tyrosyl-L-Phenylalaninamide + R-OH

Notably, the synthesis of N-benzoyl-L-tyrosyl-L-phenylalanine amide has been successfully demonstrated using chymotrypsin. nih.gov Other enzymes like thermolysin have also been used for the semisynthesis of peptide hormones by introducing Phe-NH2 or Tyr-NH2 at the carboxyl termini. nih.gov

Optimization of Enzymatic Reaction Conditions

The efficiency of the chymotrypsin-catalyzed synthesis of L-tyrosyl-L-phenylalaninamide is highly dependent on the reaction conditions. Key parameters that are often optimized include:

pH: A neutral pH is generally most efficient for peptide synthesis catalyzed by α-chymotrypsin. nih.gov For instance, the optimal pH for chymotrypsin activity is typically around 7.8. sigmaaldrich.com

Temperature: While enzymatic reactions have an optimal temperature, for peptide synthesis with chymotrypsin, temperatures above 37°C can lead to self-digestion of the enzyme. sigmaaldrich.com A temperature optimum has been observed for peptide synthesis, for example, with valinamide (B3267577) as the nucleophile. nih.gov

Substrate Concentration: High concentrations of both the carboxyl and amine components are generally required to drive the equilibrium towards synthesis and to promote the precipitation of the product, which can lead to higher yields. nih.gov

Solvent System: The reaction can be performed in aqueous solutions or in the presence of organic cosolvents. nih.govrsc.org Using organic solvents can suppress the competing hydrolysis reaction and improve the solubility of non-polar substrates. The highest synthesis rate for N-benzoyl-L-tyrosyl-L-phenylalanine amide with modified chymotrypsin was achieved in toluene. nih.gov

Water Content: In non-aqueous media, the amount of water is a critical parameter that needs to be carefully controlled to balance enzyme activity and the suppression of hydrolysis. rsc.org

A study on the enzymatic synthesis of oleoyl-diethanolamide highlighted the importance of optimizing variables such as temperature, reaction time, enzyme amount, and substrate molar ratio to achieve high conversion rates. researchgate.net

Kinetic Analysis of Enzyme-Mediated Synthesis

The enzymatic synthesis of N-benzoyl-L-tyrosyl-L-phenylalanine amide from N-benzoyl-L-tyrosine ethyl ester and L-phenylalanine amide has been shown to follow Michaelis-Menten kinetics. nih.gov This model describes the relationship between the initial reaction rate and the substrate concentration.

Furthermore, the catalytic mechanism is consistent with a ping-pong mechanism (also known as a double-displacement reaction). nih.govnumberanalytics.comnumberanalytics.com In this mechanism, the enzyme first reacts with the acyl donor (N-benzoyl-L-tyrosine ethyl ester) to form a covalent acyl-enzyme intermediate, releasing the first product (the alcohol). wikibooks.orglibretexts.org Subsequently, the nucleophile (L-phenylalanine amide) binds to the acyl-enzyme intermediate, leading to the formation of the dipeptide and regeneration of the free enzyme. wikibooks.orglibretexts.org This process can be modified by a competing hydrolytic branch where water acts as the nucleophile. nih.gov

The key steps in the ping-pong mechanism for this synthesis are:

E + S1 → E-S1 (Enzyme binds the acyl donor)

E-S1 → E' + P1 (Formation of the acyl-enzyme intermediate and release of the first product)

E' + S2 → E'-S2 (Acyl-enzyme intermediate binds the nucleophile)

E'-S2 → E + P2 (Formation of the final dipeptide product and regeneration of the enzyme)

Kinetic studies on the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl peptides have provided valuable data on the catalytic efficiency (kcat/Km) and the thermodynamic activation parameters for the acylation step. nih.gov

Enzyme Modification and Immobilization for Enhanced Biocatalysis

Enzyme Modification: Chemical modification of enzymes can enhance their catalytic properties. nih.govbohrium.com For instance, modification of chymotrypsin with poly(ethylene glycol) has been shown to alter its specificity and improve its catalytic activity in organic solvents like benzene. nih.gov These modifications can involve reactions with the side chains of amino acids such as lysine (B10760008) or cysteine. researchgate.net The goal is to improve features like stability at different temperatures and pH values, or in the presence of organic solvents. researchgate.net

Enzyme Immobilization: Immobilizing the enzyme on a solid support offers several advantages, including easier separation of the catalyst from the reaction mixture, enhanced stability, and the potential for continuous operation. nih.govnih.gov Chymotrypsin has been successfully immobilized on various supports, including:

Polysiloxane gels: These hydrophobic supports are suitable for reactions in low-water organic media. researchgate.net

Nylon 6,6 nanofibers: Immobilization on nanofibers can lead to higher protein loading, increased optimal temperature and pH, and enhanced thermostability compared to the free enzyme. nih.gov

Low-density polyethylene (B3416737) (LDPE): Covalent immobilization on LDPE surfaces has been shown to create robust and reusable biocatalytic materials. nih.gov

Immobilized enzymes are crucial for developing efficient bioprocessing and have been used in the synthesis of various amino acids and their derivatives. nih.gov

Chemical Synthesis Strategies

While enzymatic methods offer high specificity, chemical synthesis in solution remains a fundamental and versatile approach for preparing L-tyrosyl-L-phenylalaninamide and its analogs, especially for molecules that may not be readily accessible through biocatalysis. nih.gov

Solution-Phase Peptide Synthesis Protocols

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the stepwise coupling of amino acids in a homogenous solution. nih.govbachem.com A key advantage of this method is the ability to purify intermediates at each step, which can lead to a final product with lower impurity levels. bachem.com

The general workflow for the solution-phase synthesis of L-tyrosyl-L-phenylalaninamide involves:

Protection of Functional Groups: The amino group of L-tyrosine and the phenolic hydroxyl group are protected to prevent side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Activation of the Carboxyl Group: The carboxylic acid of the protected L-tyrosine is activated to facilitate the formation of the peptide bond. Various coupling reagents can be used for this purpose.

Coupling: The activated L-tyrosine derivative is reacted with L-phenylalaninamide in a suitable solvent.

Deprotection: The protecting groups are removed from the resulting dipeptide to yield the final L-tyrosyl-L-phenylalaninamide.

While standard protocols for solid-phase peptide synthesis are common, solution-phase synthesis offers a greater diversity of strategies in selecting protecting groups, coupling reagents, solvents, and reaction conditions. bachem.com For example, the synthesis of Leu-Enkephalin, a pentapeptide, has been demonstrated using a one-pot coupling-deprotection strategy in solution. mdpi.com

Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc/tBu procedure, resin-based methods)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a streamlined and efficient alternative to solution-phase methods. bachem.com In SPPS, the growing peptide chain is anchored to an insoluble solid support, or resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com This methodology is particularly well-suited for the synthesis of L-Tyrosyl-L-Phenylalaninamide and its analogs.

The most prevalent SPPS strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) procedure. researchgate.net This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the protection of reactive side chains. wikipedia.orgcreative-peptides.combiosynth.com For the synthesis of a Tyr-Phe dipeptide, the process would typically begin with a resin pre-loaded with Fmoc-L-phenylalaninamide. The synthesis cycle involves:

Fmoc Deprotection: The Fmoc group is removed from the phenylalanine residue using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orglibretexts.org

Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproduct. bachem.com

Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the free amino group of the resin-bound phenylalanine. embrapa.br

Washing: The resin is again washed to remove any unreacted amino acid and coupling reagents. bachem.com

This cycle is repeated for each subsequent amino acid in the desired peptide chain. libretexts.org

The efficiency of each coupling and deprotection step is often monitored using qualitative tests like the ninhydrin (B49086) test, which detects the presence of free primary amines. embrapa.br

Table 1: Common Resins for Solid-Phase Peptide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Primary Use |

| Rink Amide Resin | Acid-labile | Trifluoroacetic acid (TFA) | Peptide amides |

| Wang Resin | Acid-labile | Trifluoroacetic acid (TFA) | Peptides with a C-terminal carboxylic acid |

| PAM Resin | Acid-labile | Strong acid (e.g., HF) | Boc-strategy SPPS |

| 2-Chlorotrityl chloride Resin | Very acid-labile | Dilute TFA, Acetic acid | Protected peptide fragments |

Protecting Group Chemistry in Peptide Synthesis (e.g., Boc/Cbz chemistry)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive functional groups of the amino acids. wikipedia.orgbiosynth.com The selection of an appropriate protecting group strategy is crucial for the successful synthesis of L-Tyrosyl-L-Phenylalaninamide.

The two major orthogonal protecting group strategies are the Boc/Bzl and the Fmoc/tBu schemes. biosynth.com Orthogonality means that one set of protecting groups can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis. biosynth.commasterorganicchemistry.com

Boc/Cbz (or Boc/Bzl) Chemistry:

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids. creative-peptides.commasterorganicchemistry.com It is typically removed by treatment with a strong acid like trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is another important amino-protecting group. masterorganicchemistry.comtotal-synthesis.com It is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). wikipedia.orgmasterorganicchemistry.com This orthogonality allows for the selective deprotection of the α-amino group while side-chain protecting groups (often benzyl-based, Bzl) remain intact. total-synthesis.com

For the synthesis of L-Tyrosyl-L-Phenylalaninamide using this strategy, one might start with Boc-L-Tyrosine, where the phenolic hydroxyl group could be protected with a benzyl (B1604629) group (Bzl). This would then be coupled to a protected L-Phenylalaninamide.

Key Protecting Groups and Their Removal:

| Protecting Group | Abbreviation | Protected Functional Group | Cleavage Condition |

| tert-Butyloxycarbonyl | Boc | α-Amino | Strong acid (e.g., TFA) creative-peptides.commasterorganicchemistry.com |

| Carbobenzyloxy | Cbz, Z | α-Amino | Catalytic hydrogenolysis wikipedia.orgmasterorganicchemistry.com |

| Benzyl | Bzl | Hydroxyl (Tyrosine), Carboxyl | Catalytic hydrogenolysis, strong acid libretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) wikipedia.orgcreative-peptides.com |

| tert-Butyl | tBu | Hydroxyl (Tyrosine), Carboxyl | Strong acid (e.g., TFA) wikipedia.orgcreative-peptides.com |

The choice between Boc/Cbz and Fmoc/tBu strategies often depends on the specific peptide sequence and the desired final product. While Fmoc/tBu is more common in modern automated SPPS, Boc/Cbz chemistry remains valuable, particularly in solution-phase synthesis and for specific applications. masterorganicchemistry.comstudysmarter.co.uk

Peptide Coupling Reactions and Reagents (e.g., mixed anhydride (B1165640) coupling)

The formation of the amide bond between two amino acids is a critical step in peptide synthesis, known as the coupling reaction. This process requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. uni-kiel.de A variety of coupling reagents and methods have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. uni-kiel.de

Mixed Anhydride Coupling:

One of the classical methods for peptide bond formation is the mixed anhydride method . organicreactions.org In this procedure, the N-protected amino acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or N-methylpiperidine to form a mixed carbonic-carboxylic anhydride. cdnsciencepub.comthieme-connect.de This activated intermediate then readily reacts with the free amino group of the second amino acid or peptide to form the desired peptide bond. thieme-connect.denih.gov

The choice of solvent and base is crucial for minimizing side reactions, particularly the formation of urethane (B1682113) byproducts and racemization. cdnsciencepub.comcdnsciencepub.com For instance, using N-methylpiperidine in dichloromethane (B109758) has been shown to be effective in reducing urethane formation. cdnsciencepub.com Tetrahydrofuran is often a preferred solvent to minimize racemization. cdnsciencepub.com

Other Common Coupling Reagents:

While the mixed anhydride method is effective, a wide array of other coupling reagents are now more commonly used, especially in SPPS. These reagents are often categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.combachem.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. bachem.compeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt, to suppress racemization and improve coupling efficiency. researchgate.netbachem.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and are particularly useful for difficult couplings. sigmaaldrich.compeptide.com

Aminium/Uronium Salts: HBTU, HCTU, and HATU are among the most popular coupling reagents in this class. sigmaaldrich.compeptide.com They are known for their high reactivity and are widely used in automated peptide synthesizers. sigmaaldrich.com HATU, in particular, is often favored for its ability to facilitate even challenging coupling reactions with minimal racemization. researchgate.netacs.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, byproduct is insoluble. bachem.compeptide.com |

| Diisopropylcarbodiimide | DIC | Byproduct is soluble. peptide.com | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Highly efficient, good for difficult couplings. sigmaaldrich.combachem.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular for SPPS, efficient. peptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, low racemization. researchgate.netsigmaaldrich.com |

Process Development and Scale-Up Considerations in Peptide Synthesis

Transitioning the synthesis of a peptide like L-Tyrosyl-L-Phenylalaninamide from a laboratory scale to large-scale manufacturing presents a unique set of challenges. gappeptides.compharmaceuticalonline.com Careful process development is essential to ensure a robust, scalable, and economically viable manufacturing process. gappeptides.comyoutube.com

Key considerations in process development and scale-up include:

Choice of Synthetic Strategy: While SPPS is dominant for smaller-scale synthesis, for multi-kilogram production, liquid-phase peptide synthesis (LPPS) or a hybrid approach combining both solid-phase and solution-phase methods may be more advantageous. proteogenix.sciencersc.org LPPS can be more cost-effective for shorter peptides at a very large scale, but it is often a more time-consuming process to develop. acs.orgbachem.com

Process Optimization and Control: Each step of the synthesis, including coupling, deprotection, and cleavage, must be optimized to maximize yield and purity while minimizing reaction times and solvent usage. pharmaceuticalonline.comyoutube.com In-process controls are crucial to monitor the progress of the synthesis and ensure consistency between batches. gappeptides.com

Purification and Isolation: The purification of the crude peptide, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is often a major bottleneck in large-scale production. rsc.orgbiosynth.com Developing an efficient and scalable purification method is a critical aspect of process development. youtube.com

Waste Management and Sustainability: Large-scale peptide synthesis can generate significant amounts of chemical waste. gappeptides.comproteogenix.science Developing greener and more sustainable synthetic processes, for instance by reducing solvent usage or using more environmentally friendly reagents, is an increasingly important consideration. polypeptide.com

Regulatory Compliance: The manufacturing of peptides for pharmaceutical use must adhere to strict current Good Manufacturing Practice (cGMP) guidelines to ensure the safety and quality of the final product. researchgate.netrsc.org

The complexity of the peptide, including its length and the presence of difficult-to-couple sequences, will heavily influence the scale-up strategy. researchgate.netbiosynth.com For longer and more complex peptides, a convergent approach, where smaller peptide fragments are synthesized separately and then joined together, can be a more effective strategy. proteogenix.science

Structural Analysis and Conformational Investigations

Conformational Landscape of L-Tyrosyl-L-Phenylalaninamide and its Dipeptide Amide Model Systems

The conformational landscape of a dipeptide is defined by the possible orientations of its backbone and side chains. Detailed computational studies on model systems, such as N-formyl-L-tyrosinamide, have been instrumental in mapping out these possibilities. By employing methods like genetic algorithms, researchers have been able to identify numerous stable conformations.

A comparative analysis between N-formyl-L-tyrosinamide and its close relative, N-formyl-L-phenylalaninamide, has shown that despite the presence of a hydroxyl group on the tyrosine residue, there is a significant overlap in their conformational preferences. For instance, one study identified 26 stable conformations for N-formyl-L-tyrosinamide and 28 for N-formyl-L-phenylalaninamide. academie-sciences.fr Remarkably, 19 of these conformations were found to have very similar geometric structures, indicating a shared foundational conformational landscape. academie-sciences.fr

These conformations are typically categorized based on the regions of the Ramachandran plot they occupy, which describes the allowable backbone dihedral angles (φ and ψ).

Intramolecular Interactions and Their Influence on Conformation

The specific conformations adopted by L-tyrosyl-L-phenylalaninamide are stabilized by a network of intramolecular interactions. These non-covalent interactions, although weak individually, collectively play a dominant role in defining the peptide's structure.

Aromatic side-chain–backbone interactions are particularly significant in peptides containing phenylalanine and tyrosine. The aromatic rings can interact with the peptide backbone through various mechanisms, including hydrogen bonds and van der Waals forces. The phenol (B47542) functionality in the tyrosine side chain is amphiphilic, meaning it can participate in both hydrophobic interactions via its aromatic ring and hydrogen bonding through its hydroxyl group. rsc.org This dual nature allows for a rich variety of stabilizing interactions.

Studies on L-phenylalanine and its derivatives have revealed that the phenyl group influences the peptide bond. nih.gov The presence of the aromatic ring can affect the chemical environment of the backbone atoms. nih.gov While direct hydrogen bonds between the carbonyl acid or amino group and the phenyl ring may not be the primary interaction, more subtle electronic effects and steric constraints are at play. nih.gov In the case of L-tyrosyl-L-phenylalaninamide, the hydroxyl group of the tyrosine can act as both a hydrogen bond donor and acceptor, further influencing the local conformation.

Dihedral Angle Analysis (φ, ψ, χ1, χ2) in Conformational Studies

A quantitative description of a peptide's conformation is achieved through the analysis of its dihedral angles. The key dihedral angles include:

φ (phi) and ψ (psi) : These angles describe the rotation around the N-Cα and Cα-C bonds of the peptide backbone, respectively. Their allowed values are visualized in a Ramachandran plot. nih.govfrontiersin.org

χ1 (chi1) and χ2 (chi2) : These angles describe the rotation of the amino acid side chains. nih.govfrontiersin.org

In the comparative study of N-formyl-L-tyrosinamide and N-formyl-L-phenylalaninamide, the 19 common conformations showed a nearly perfect linear correlation for their respective dihedral angles. academie-sciences.fr This indicates that the fundamental folding patterns are conserved between the two molecules. academie-sciences.fr

The following interactive table presents the high correlation coefficients (R²) for the dihedral angles of the 19 shared conformations between N-formyl-L-tyrosinamide and N-formyl-L-phenylalaninamide, as reported in a computational study. academie-sciences.fr

| Dihedral Angle | Correlation Coefficient (R²) |

| φ (phi) | 0.9997 |

| ψ (psi) | 0.9996 |

| χ1 (chi1) | 0.9998 |

| χ2 (chi2) | 0.9996 |

This strong correlation underscores the subtle yet important influence of the hydroxyl group, which introduces minor perturbations rather than wholesale changes to the conformational backbone.

Impact of Side-Chain Substitutions on Peptide Conformation

The substitution of a hydrogen atom with a hydroxyl group on the aromatic ring, which differentiates tyrosine from phenylalanine, has a discernible impact on the peptide's conformation. The hydroxyl group can alter the electronic properties of the aromatic ring and introduce the potential for additional hydrogen bonding. nih.gov

This hydroxyl substitution can influence the stability of certain conformations. For example, the hydroxyl group in tyrosine can direct the formation of specific cyclic transition states in chemical reactions. nih.gov In the context of peptide structure, this directing effect can favor conformations where the hydroxyl group can form a stabilizing intramolecular hydrogen bond with a backbone carbonyl or amide group.

Spectroscopic Techniques for Conformational Elucidation

Experimental verification of the computationally predicted conformations relies on sophisticated spectroscopic techniques. For complex molecules with multiple conformers, methods that can provide conformer-specific information are invaluable.

UV-UV and IR-UV hole burning spectroscopy are powerful gas-phase techniques used to isolate and characterize the spectra of individual conformers. nih.govresearchgate.net In these methods, a first laser "burns" a hole in the population of a specific conformer by exciting it, and a second laser probes the resulting change in the spectrum. nih.gov This allows for the recording of vibrational (IR) and electronic (UV) spectra for each distinct conformation present in the sample.

These experimental spectra can then be compared with theoretically calculated spectra for the computationally determined low-energy structures. A good match between the experimental and theoretical spectra provides strong evidence for the presence of a particular conformation. This combination of high-level quantum chemical calculations and conformer-selective spectroscopy is essential for a detailed and accurate understanding of the conformational landscape of peptides like L-tyrosyl-L-phenylalaninamide. researchgate.net

Biological Activities and Mechanistic Insights of Peptides Containing L Tyrosyl L Phenylalaninamide

Interactions with Opioid Receptors and Related Systems

Peptides containing the L-tyrosyl-L-phenylalaninamide moiety are notable for their interactions with the opioid system, which is central to pain modulation and other neurological processes.

Endomorphin-2 , an endogenous opioid peptide, is a prime example of a highly selective agonist for the μ-opioid receptor. medchemexpress.com It demonstrates a high binding affinity for this receptor, with reported Kd values in the nanomolar range, such as 1.77 nM in mouse brain membranes. nih.gov Studies have confirmed that the effects of endomorphin-2, including G-protein activation and adenylyl cyclase inhibition, are mediated exclusively through the μ-opioid receptor. nih.gov This specificity is highlighted by the absence of binding and signaling activity in brain membranes from mice lacking the μ-opioid receptor gene. nih.gov While highly selective for the μ-receptor, endomorphin-2 has little significant affinity for delta or kappa-1 opioid binding sites. medchemexpress.com Some research also indicates that endomorphin-2 acts as a partial agonist at the human μ-opioid receptor, with an efficacy similar to morphine. nih.gov Furthermore, detailed studies suggest that endomorphin-2 may be an arrestin-biased agonist, meaning it more efficiently induces receptor phosphorylation and arrestin association than would be predicted from its G protein activation efficacy. researchgate.net

FK 33-824 is a synthetic analogue of Met-enkephalin that also functions as a selective agonist of the μ-opioid receptor. medchemexpress.com Its activity has been characterized in various physiological systems. For instance, in rat hippocampal slice cultures, FK 33-824 was shown to reduce the amplitude of inhibitory postsynaptic potentials (IPSPs) in a dose-dependent manner, an effect reversible by the μ-receptor antagonist CTOP. nih.gov This action points to a role in decreasing GABA release. nih.gov The peptide's influence on the pituitary-adrenal axis has also been investigated, where it was found to block corticotropin-releasing hormone-induced ACTH secretion in healthy subjects, suggesting an inhibitory role mediated likely via δ-receptors at the pituitary corticotrophs. oup.com

The following table summarizes the opioid receptor interactions for these peptides.

Table 1: Opioid Receptor Interaction Profile| Compound | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| Endomorphin-2 | μ-opioid receptor | High-affinity, selective agonist medchemexpress.com | Kd of 1.77 nM in mouse brain membranes. nih.gov Partial agonist with efficacy similar to morphine. nih.gov Shows bias towards arrestin pathway. researchgate.net |

| FK 33-824 | μ-opioid receptor | Selective agonist medchemexpress.com | Reduces inhibitory postsynaptic potentials in the hippocampus. nih.gov Blocks CRH-induced ACTH secretion. oup.com |

Modulation of Cellular Signaling Pathways

Beyond the opioid system, peptides with the L-tyrosyl-L-phenylalaninamide structure can modulate other critical cellular signaling pathways. One such example involves the regulation of neurotransmitter release.

Acetyl Tetrapeptide-15 is recognized for its ability to inhibit the release of acetylcholine (B1216132). Acetylcholine release at the neuromuscular junction is a fundamental process for muscle contraction, and its modulation has significant physiological implications. The inhibition of acetylcholine release is a key mechanism for reducing neuronal excitability and the subsequent physiological responses. This inhibitory action can be achieved through various presynaptic mechanisms, including the modulation of ion channels or direct interference with the exocytotic machinery. For instance, some agents reduce acetylcholine release by acting on presynaptic muscarinic receptors, which serve as an auto-regulatory feedback loop. nih.gov While the precise molecular interactions of Acetyl Tetrapeptide-15 are specific to its design, its function falls within the broader category of acetylcholine release inhibitors. drugbank.com These inhibitors are often employed in research to probe the mechanisms of synaptic transmission and in therapeutic contexts to reduce muscle overactivity.

Influence on Mitochondrial Function and Bioenergetics

A critical area of research for L-tyrosyl-L-phenylalaninamide-containing peptides is their impact on mitochondria, the powerhouses of the cell.

SS-31 (Elamipretide) is a synthetic tetrapeptide that specifically targets the inner mitochondrial membrane. medium.com Its mechanism of action is centered on its selective binding to cardiolipin , a unique phospholipid essential for the structure and function of the inner mitochondrial membrane. medium.comresearchgate.net Cardiolipin plays a crucial role in maintaining the integrity of mitochondrial cristae and organizing the protein supercomplexes of the electron transport chain (ETC). researchgate.netnih.gov

By binding to cardiolipin, Elamipretide protects it from peroxidation and stabilizes the mitochondrial membrane. medium.comnih.gov This interaction has several beneficial downstream effects on mitochondrial bioenergetics:

Enhanced ATP Production: Elamipretide improves the efficiency of the ETC, facilitating more efficient electron transfer and enhancing the synthesis of ATP. nih.govplos.orgresearchgate.net Studies have shown that a single dose can elevate the maximum capacity for ATP production (ATPmax) in the skeletal muscle of older adults. plos.orgbohrium.com

Reduced Reactive Oxygen Species (ROS): Mitochondrial dysfunction often leads to electron leakage from the ETC, resulting in the overproduction of damaging reactive oxygen species. nih.gov Elamipretide mitigates this by improving the efficiency of the ETC, which in turn decreases the production of ROS like superoxide (B77818) and hydrogen peroxide. nih.govplos.orgnih.gov

This targeted action makes Elamipretide a promising agent for conditions associated with mitochondrial dysfunction. researchgate.netwikipedia.org

Table 2: Effects of Elamipretide (SS-31) on Mitochondrial Function

| Mechanism | Effect | Outcome |

|---|---|---|

| Binding to Cardiolipin | Stabilizes inner mitochondrial membrane and cristae structure. medium.comresearchgate.net | Preserves mitochondrial integrity. researchgate.net |

| Electron Transport Chain | Enhances efficiency and reduces electron leakage. nih.govnih.gov | Improved bioenergetic function. nih.gov |

| ATP Synthesis | Increases the rate and capacity of ATP production. plos.orgresearchgate.net | Reverses mitochondrial energy deficits. bohrium.com |

| ROS Levels | Decreases the generation of reactive oxygen species. plos.orgnih.gov | Reduces cellular oxidative stress. nih.gov |

Receptor Binding and Activation Studies

The L-tyrosyl-L-phenylalaninamide motif is also found in neuropeptides that interact with specific G protein-coupled receptors (GPCRs) to regulate a variety of physiological functions.

Prolactin-Releasing Peptide (PrRP) was originally identified as an endogenous ligand for the orphan receptor GPR10 (also known as hGR3). mdpi.comfrontiersin.orgwikipedia.org It exists in two forms, a 31 and a 20 amino acid version (PrRP-31 and PrRP-20). nih.gov While initially named for its effect on prolactin secretion, its role is now understood to be much broader, encompassing the regulation of food intake, energy homeostasis, and stress responses. nih.govnih.gov

Binding studies have shown that PrRP binds with high affinity to GPR10. nih.govnih.gov For example, [125I]-PrRP-20 binding to cells expressing GPR10 revealed high and low-affinity sites with KD values of 0.026 nM and 0.57 nM, respectively. nih.gov

Interestingly, PrRP also exhibits significant cross-reactivity with the neuropeptide FF (NPFF) receptor , particularly the NPFF-R2 subtype. mdpi.comnih.govresearchgate.net In some contexts, the physiological effects of PrRP appear to be mediated through NPFF receptors rather than GPR10. researchgate.net For instance, the cardiovascular effects of centrally administered PrRP were blocked by an NPFF receptor antagonist. researchgate.net Palmitoylation of PrRP has been shown to increase its binding affinity for both GPR10 and NPFF-R2, and also confers a high affinity for the NPFF-R1 receptor. mdpi.comnih.gov

Table 3: Receptor Binding Profile of Prolactin-Releasing Peptide (PrRP)

| Ligand | Primary Receptor | Other Receptor Targets | Key Findings |

|---|---|---|---|

| PrRP | GPR10 (hGR3) frontiersin.orgwikipedia.org | Neuropeptide FF Receptor 2 (NPFF-R2) mdpi.comnih.gov | High-affinity binding to GPR10 (KD in low nM range). nih.gov Some effects are mediated via NPFF receptors. researchgate.net Lipidization increases affinity for both GPR10 and NPFF receptors. mdpi.com |

Antiviral Mechanisms of Action

A prominent therapeutic application of a peptide containing the L-tyrosyl-L-phenylalaninamide structure is in the field of antiviral medicine, specifically for HIV treatment.

Enfuvirtide is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor. drugbank.comresearchgate.net Its mechanism of action is extracellular and targets a critical step in the viral entry process. researchgate.netpatsnap.com The HIV-1 envelope glycoprotein, gp160, which consists of gp120 and gp41 subunits, mediates the fusion of the virus with the host cell membrane. After gp120 binds to the host cell's CD4 receptor, the gp41 subunit undergoes a series of conformational changes. patsnap.com

Enfuvirtide specifically targets the first heptad-repeat (HR1) domain in the gp41 subunit. drugbank.compatsnap.com By binding to HR1, Enfuvirtide prevents the structural rearrangement of gp41, which is necessary to bring the viral and cellular membranes together for fusion. patsnap.compharmacologycorner.com This effectively blocks the creation of an entry pore, preventing the viral capsid from entering the host cell and halting the infection at a very early stage. drugbank.compharmacologycorner.com As a fusion inhibitor, Enfuvirtide represents a distinct class of antiretroviral drugs and is effective against HIV-1 strains that may be resistant to other drug classes. researchgate.netoup.com

Role as Research Tools in Understanding Protein Interactions and Functions

Peptides are invaluable as research tools for dissecting complex biological processes, particularly protein-protein interactions (PPIs). nih.gov PPIs are fundamental to nearly all cellular functions, and their dysregulation is often implicated in disease. nih.gov Peptides derived from one of the interacting partner proteins can act as competitive inhibitors, blocking the interaction and allowing researchers to study the functional consequences. nih.govyoutube.com

Peptides containing the L-tyrosyl-L-phenylalaninamide sequence, by being part of larger peptide structures that mimic native protein domains, can serve this purpose. For example, the study of opioid receptor agonists like Endomorphin-2 and FK 33-824 provides detailed insights into the specific interactions required for μ-opioid receptor activation and signaling. youtube.com These peptides can be used to probe the receptor's binding pocket, understand the conformational changes that lead to G protein coupling or arrestin signaling, and differentiate the roles of various opioid receptor subtypes.

Similarly, Enfuvirtide's design as a mimic of a gp41 domain makes it a powerful tool for studying the mechanics of viral fusion. drugbank.com By specifically blocking one step in a multi-step process, it allows for the detailed investigation of the preceding and subsequent events. The development of peptide-based inhibitors, including those with modified backbones or cyclized structures to enhance stability and affinity, is a vibrant area of research aimed at creating molecular probes and potential therapeutics for a wide range of diseases driven by aberrant protein interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies

Correlation Between Amino Acid Sequence and Biological Activity

The specific sequence of amino acids is fundamental to the biological function of peptides. In opioid peptides, the N-terminal sequence is often referred to as the "message," responsible for triggering the biological activity, while the subsequent "address" sequence modulates receptor selectivity. mdpi.comnih.gov For many endogenous opioid peptides, this message sequence is Tyr-Gly-Gly-Phe-X. nih.gov Although Tyr-Phe-NH₂ is a simpler dipeptide, it contains the two critical aromatic residues, Tyrosine (Tyr) and Phenylalanine (Phe), that are recognized as key pharmacophoric elements. mdpi.comnih.gov

The biological activity is highly dependent on this precise sequence. The N-terminal Tyrosine is considered essential for the high-affinity binding and pharmacological activity of many opioid peptides. mdpi.comnih.gov Studies on related but more complex peptides have shown that truncating or altering the N-terminal residues can lead to a complete loss of function, underscoring the importance of the Tyr residue at the first position (position 1). acs.org The presence of Phenylalanine at position 2 is also critical. The spatial relationship between the aromatic rings of Tyr¹ and Phe² is a determining factor for receptor affinity and selectivity, suggesting that receptors have specific topographical requirements for binding these moieties. nih.gov Therefore, the Tyr-Phe sequence provides the essential pharmacophoric groups in a specific spatial arrangement necessary to initiate a biological response.

Design Principles for Analogs by Backbone or Side Chain Modification

To probe the bioactive conformation and improve properties like stability and selectivity, various analogs of peptides containing the Tyr-Phe motif have been designed through backbone or side-chain modifications.

Backbone Modification: Altering the peptide backbone is a common strategy to introduce conformational constraints. This reduces the peptide's natural flexibility, helping to lock it into a shape that is optimal for receptor binding. nih.gov This can lead to enhanced affinity and selectivity. Methods for backbone modification include:

Incorporation of Unnatural Amino Acids: Introducing residues like α,β-didehydro-phenylalanine can alter the peptide bond's geometry and restrict rotation. researchgate.net

Cyclization: Creating cyclic analogs, either through side-chain to side-chain or backbone-to-side-chain linkages, is a powerful tool. Cyclization drastically reduces conformational freedom, which can enhance proteolytic stability and receptor affinity by lowering the entropic penalty of binding. nih.govnih.govnih.gov

Scaffold Insertion: Incorporating rigid scaffolds, such as 4-amino-2-benzazepin-3-one, can effectively constrain the peptide into specific trans or gauche conformations to systematically probe the required geometry for activity. researchgate.net

Side Chain Modification: Modifying the amino acid side chains directly impacts their interaction with biological targets.

Aromatic Ring Substitution: The aromatic rings of Tyr and Phe are primary sites for modification. Substituting Phe with bulkier aromatic residues like 1-naphthylalanine (1Nal) or 2-naphthylalanine (2Nal) has been used to explore the size and shape of the receptor's binding pocket. nih.gov

Methylation: Adding methyl groups to the side chains, such as creating 2',6'-dimethyltyrosine, can restrict the rotation of the side chain and has been shown to convert opioid agonists into antagonists. acs.orgnih.gov

Hydroxyl Group Replacement: The phenolic hydroxyl group of Tyrosine can be replaced with other functional groups, such as a carbamoyl (B1232498) group (-CONH₂), to study the role of hydrogen bonding in receptor interaction. acs.orgnih.gov

These design principles are fundamental in medicinal chemistry for transforming a lead peptide sequence into a potential therapeutic agent with improved pharmacological properties.

Analysis of Phosphorylation Sites and Their Contribution to Biological Function

Phosphorylation is a key post-translational modification that regulates the function of proteins and peptides, acting as a molecular switch. wikipedia.orgacs.org

Phosphorylation Sites: In the L-Phenylalaninamide, L-tyrosyl- dipeptide, the only site available for phosphorylation is the hydroxyl group on the side chain of the Tyrosine residue. wikipedia.orgnih.gov Protein tyrosine kinases are the enzymes responsible for catalyzing the transfer of a phosphate (B84403) group from ATP to this site. wikipedia.org While phosphorylation on serine and threonine is more common in the cell, tyrosine phosphorylation is a critical event in regulating numerous signaling pathways. nih.govnih.gov

Contribution to Biological Function: The addition of a phosphate group introduces a bulky, negatively charged moiety, which can profoundly alter the peptide's biological function in several ways:

Conformational Change: The introduction of the phosphate group can induce a significant change in the peptide's three-dimensional structure, which in turn affects its ability to bind to its target receptor. acs.org

Altered Receptor Interaction: Phosphorylation can either activate or inhibit biological activity. It can disrupt the hydrogen bond typically formed by the hydroxyl group while enabling new ionic interactions with positively charged residues on the receptor. This modification can switch a receptor on or off, as seen in the regulation of Eph receptors and insulin (B600854) receptors. wikipedia.orgacs.org

Signaling Cascade Activation: In many cellular contexts, the phosphorylation of a tyrosine residue creates a docking site for other proteins, particularly those with Src Homology 2 (SH2) domains. This recruitment is a fundamental step in propagating downstream signal transduction cascades that control processes like cell growth, differentiation, and migration. wikipedia.org

Although tyrosine phosphorylation accounts for a small fraction of total cellular phosphorylation, its role is crucial. nih.govnih.gov The reversible nature of this modification, controlled by kinases and phosphatases, allows for rapid and dynamic cellular responses to stimuli. acs.orgnih.gov Studies have also shown that oxidation of the tyrosine residue to L-DOPA can interfere with or prevent subsequent phosphorylation, suggesting a complex interplay between different modifications. acs.org

Strategic Modifications for Optimizing Biological Target Affinity and Selectivity

Optimizing the affinity and selectivity of a peptide for its biological target is a primary goal in drug design. For peptides based on the Tyr-Phe-NH₂ motif, several strategic modifications can be employed.

Conformational Constraint: As linear peptides are often highly flexible, restricting their conformation can pre-organize them into the bioactive shape required for receptor binding. This reduces the entropic cost of binding, often leading to a significant increase in affinity. nih.gov Cyclization is a premier strategy for achieving this, resulting in more stable and selective analogs. nih.govnih.govnih.gov

Amino Acid Substitution: Replacing native amino acids with unnatural ones can fine-tune interactions with the receptor.

Substituting Phe with residues that have different steric or electronic properties can enhance selectivity for one receptor subtype over another. nih.gov

Introducing D-amino acids can increase proteolytic stability and alter the peptide's backbone conformation, which can lead to improved affinity and selectivity. nih.gov

Pharmacophore Modification: Directly altering the key functional groups can optimize binding. Replacing the Tyr¹ hydroxyl group with a carbamoyl group, for instance, can maintain hydrogen bonding capabilities while altering other properties, leading to novel antagonists. acs.orgnih.gov

Increasing Hydrophobicity: Introducing hydrophobic amino acids or using lipidation (attaching a fatty acid chain) can enhance the interaction with lipid membranes and certain receptor domains, which can improve bioavailability and binding affinity. nih.gov

A multi-step strategy is often the most effective, combining several of these approaches. For example, identifying key binding residues, creating a library of analogs with substitutions at non-critical positions, and then applying conformational constraints like cyclization can lead to highly potent and selective peptide ligands. rsc.orgnih.gov

| Strategy | Specific Modification Example | Goal / Outcome | Reference |

|---|---|---|---|

| Conformational Constraint | Cyclization (e.g., H-Tyr-D-Orn-Phe-Asp-NH₂) | Increase affinity and selectivity by reducing flexibility and entropy loss upon binding. | nih.govnih.gov |

| Incorporate rigid scaffolds (e.g., 4-amino-2-benzazepin-3-one) | Force specific side-chain torsion angles to probe bioactive conformation. | researchgate.net | |

| Side Chain Modification | Replace Tyr¹ with 2',6'-dimethyltyrosine (Dmt) analog | Restrict side-chain rotation; can convert agonists to antagonists. | nih.govacs.org |

| Replace Phe³ with Phenylglycine (Phg) | Alters side-chain length, shown to decrease µ-receptor affinity, providing insight into pocket size. | nih.gov | |

| Pharmacophore Modification | Replace Tyr¹ hydroxyl group with a carbamoyl (-CONH₂) group | Test the necessity of the phenolic hydroxyl; can create potent antagonists. | acs.orgnih.gov |

| Enhance Stability | Incorporate D-amino acids | Increase resistance to proteolytic degradation and alter backbone geometry. | nih.gov |

Enzymatic Studies and Biotransformation

Susceptibility to Enzymatic Hydrolysis and Proteolytic Stability

The stability of peptides such as L-Phenylalaninamide, L-tyrosyl- in a biological environment is largely dictated by their resistance to enzymatic breakdown. Peptides are susceptible to hydrolysis by a class of enzymes known as peptidases, which cleave the peptide bonds.

The degradation of opioid peptides like enkephalins serves as a well-studied model for understanding the enzymatic hydrolysis of small peptides. Three primary mechanisms for enkephalin degradation have been identified: cleavage of the tyrosyl-glycine bond by aminopeptidases, cleavage of the glycyl-glycine bond by dipeptidyl aminopeptidases, and cleavage of the glycyl-phenylalanine bond by a dipeptidyl carboxypeptidase. nih.gov For instance, carboxypeptidase A is a known enkephalin-degrading enzyme. pnas.org Similarly, the heptapeptide (B1575542) Met5-enkephalin-Arg6-Phe7 is rapidly cleaved by tissue peptidases, including dipeptidyl carboxypeptidase. nih.gov Given that L-Phenylalaninamide, L-tyrosyl- contains a tyrosine residue and a C-terminal phenylalaninamide, it is structurally susceptible to similar enzymatic actions by carboxypeptidases and other peptidases that recognize these amino acid residues.

To counteract this enzymatic vulnerability, chemical modifications can be introduced to enhance proteolytic stability. A prominent strategy is the replacement of labile amide bonds with stable isosteres. researchgate.net The incorporation of a 1,2,3-triazole ring is a particularly effective approach. researchgate.netnih.gov Triazoles are chemically stable and orthogonal, showing high resistance to proteases, isomerases, hydrolysis, and oxidation. nih.govfrontiersin.org This modification decreases the molecule's susceptibility to enzymatic degradation, making triazole-containing peptides a significant class of peptidomimetics with improved metabolic stability. researchgate.netnih.gov The triazole ring can be introduced to replace a specific peptide bond, thereby protecting the molecule from cleavage by endogenous proteases without necessarily compromising its biological function. researchgate.net

Characterization of Enzymes Involved in Amino Acid and Peptide Homologation

The biosynthesis of the constituent amino acids of L-Phenylalaninamide, L-tyrosyl- involves complex enzymatic pathways. Homologation, the insertion of a methylene (B1212753) group into the side chain of an amino acid, is a relatively uncommon but important transformation that can enhance the stability of a resulting peptide. nih.govresearchgate.net

The enzyme HphA has been identified as the first in a three-enzyme pathway responsible for the homologation of L-phenylalanine and L-tyrosine. nih.govresearchgate.net HphA is biochemically characterized as a 2-hydroxy-2-(arylmethyl)-3-oxobutanoate synthase. nih.gov It catalyzes the condensation of phenylpyruvic acid (PPA) or 4-hydroxyphenylpyruvic acid (4HPPA)—the keto-acid forms of phenylalanine and tyrosine, respectively—with acetyl-CoA. researchgate.net This is followed by the hydrolysis of the thioester bond. researchgate.net The subsequent enzymes in the pathway, HphB and HphC, complete the transformation to produce the homologated amino acids. researchgate.net

Bioinformatic and site-directed mutagenesis studies have confirmed the function of HphA and its comparability to enzymes in primary metabolic pathways, such as 2-isopropylmalate synthase in L-leucine biosynthesis. nih.govresearchgate.net Understanding this enzymatic pathway provides a foundation for potential combinatorial biosynthesis and metabolic engineering efforts to create novel peptides with modified amino acids. nih.govresearchgate.net

Substrate Specificity and Kinetic Parameters of Peptide-Modifying Enzymes

The efficiency and selectivity of enzymatic reactions are defined by substrate specificity and kinetic parameters. Enzymes that modify peptides, such as peptidases and synthases, exhibit a range of specificities. Kinetic analysis, which determines parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is crucial for understanding these interactions. researchgate.net The kcat/Kₘ ratio represents the catalytic efficiency of an enzyme for a particular substrate. pnas.org

Studies on various carboxypeptidases reveal their substrate preferences. For example, kinetic analysis of triticale carboxypeptidase III showed that it preferentially hydrolyzes substrates with C-terminal methionine, leucine, and phenylalanine residues. researchgate.net This suggests that enzymes with similar specificities would readily act on L-Phenylalaninamide, L-tyrosyl-, which contains a C-terminal phenylalaninamide.

The table below presents kinetic data for the hydrolysis of various substrates by bovine trypsin, illustrating how enzyme kinetics differ based on the substrate's structure. Although trypsin's primary specificity is for basic amino acids, this data demonstrates the principles of kinetic analysis.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Nα-benzoyl-p-guanidino-L-phenylalaninamide | Bovine Trypsin | 0.28 | 1.5 | 5400 |

| Nα-benzoyl-L-argininamide | Bovine Trypsin | 2.1 | 12 | 5700 |

| Z-GPA-pNA | Bovine Trypsin | 0.013 | 0.18 | 14000 |

| Z-Arg-pNA | Bovine Trypsin | 0.45 | 0.12 | 270 |

Table 1. Kinetic parameters of bovine trypsin with p-guanidino-L-phenylalanine (GPA) and arginine (Arg) substrates. Data demonstrates the differences in binding affinity (Kₘ) and turnover rate (kcat) for various substrates. nih.gov Z = benzyloxycarbonyl, pNA = p-nitroanilide.

The specificity of an enzyme is determined by interactions within its active site. For instance, the HphA enzyme, involved in L-phenylalanine and L-tyrosine homologation, shows high selectivity for its natural substrates and their close analogs. nih.gov This specificity ensures the correct biosynthetic pathway is followed.

Influence of Solvent Environment on Enzyme Specificity in Biocatalysis

The environment in which an enzymatic reaction occurs can significantly impact the enzyme's structure, function, stability, and specificity. rsc.org While aqueous solutions are the natural medium, biocatalysis is increasingly performed in non-conventional environments like organic solvents or ionic liquids to improve substrate solubility or shift reaction equilibria. rsc.orgnih.gov

The solvent can alter an enzyme's conformational flexibility, which in turn can affect its substrate specificity. For many enzymes, a certain degree of flexibility is essential for substrate binding and catalysis. In some cases, immobilization or the use of specific solvents can enhance enzyme stability and reusability. nih.gov For example, cross-linked enzymes often exhibit greater resistance to harsh conditions, including extreme pH, temperature, and the presence of organic solvents. nih.gov

Molecular dynamics simulations are used to understand the interactions between an enzyme and its solvent at a molecular level. rsc.org These studies can help predict how an enzyme will behave in a given solvent and guide rational design efforts to stabilize enzymes for use in biocatalysis, ensuring their activity and specificity are maintained or even enhanced in non-aqueous media. rsc.org

Peptidomimetic Design and Research Applications

Fundamental Principles of Peptidomimetic Design

Peptidomimetic design is a strategy employed to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability. creative-peptides.comlongdom.org The fundamental principle lies in modifying the peptide structure while retaining the key pharmacophoric elements responsible for biological activity. creative-peptides.comnih.gov This process often begins with identifying the minimal active sequence of a peptide and the key amino acid residues that are crucial for its interaction with a biological target. nih.gov

For a dipeptide like L-tyrosyl-L-phenylalaninamide, the aromatic side chains of tyrosine and phenylalanine, along with the amide backbone, are critical features. Peptidomimetic design aims to create analogs where these features are presented in a three-dimensional arrangement that mimics the bioactive conformation of the parent peptide. researchgate.net A key approach is to introduce conformational constraints to reduce the flexibility of the molecule, which can lead to increased receptor selectivity and affinity by minimizing the entropic penalty upon binding. upc.edu

Strategies for Mimicking Natural Peptide Functionality

Several strategies are employed to create peptidomimetics of natural peptides like L-tyrosyl-L-phenylalaninamide, focusing on structural modifications for improved stability and functional mimicry.

Structural Modifications for Improved Stability and Functional Mimicry:

One of the primary goals is to enhance metabolic stability. researchgate.net This is often achieved by modifying the peptide backbone. mdpi.com Replacing the labile amide bonds with more stable surrogates is a common tactic. researchgate.net For instance, the amide bond can be replaced with a 1,2,3-triazole ring, which is resistant to hydrolysis by proteases. mdpi.comrsc.org This modification maintains the planarity and electronic properties of the original amide bond. rsc.org

Other strategies include:

N- and C-terminal Modifications: Capping the ends of the peptide chain with groups like acetyl or methyl can protect against degradation by exopeptidases. creative-peptides.com

D-Amino Acid Substitution: Incorporating D-amino acids instead of the natural L-isomers can render the peptide less recognizable to proteases. creative-peptides.com

Cyclization: Linking the N- and C-termini or side chains can create a more rigid and stable structure. creative-peptides.commdpi.com

Non-Peptide Scaffolds:

Another advanced strategy involves replacing the entire peptide backbone with a non-peptide scaffold while retaining the essential side-chain functionalities. upc.edu This approach moves the molecule further away from a peptide nature, potentially improving oral bioavailability and other pharmacokinetic properties. The design of such molecules relies on a thorough understanding of the bioactive conformation of the parent peptide, allowing for the correct spatial orientation of the key pharmacophoric groups on the new scaffold. upc.edu

Design and Synthesis of Triazole-Modified Peptidomimetics for Enhanced Metabolic Stability

The use of 1,2,3-triazoles as amide bond bioisosteres is a particularly effective strategy for enhancing the metabolic stability of peptides. rsc.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for creating these triazole-containing peptidomimetics. monash.edu

The design of a triazole-modified analog of L-tyrosyl-L-phenylalaninamide would involve replacing the amide bond between the tyrosine and phenylalanine residues with a 1,4-disubstituted 1,2,3-triazole. This modification would render the molecule resistant to cleavage by peptidases that would normally hydrolyze the peptide bond. nih.gov

The synthesis of such a compound can be achieved through a convergent approach. nih.gov This typically involves the synthesis of two key building blocks: an α-azido acid corresponding to one amino acid and a propargylamine (B41283) or α-amino alkyne derived from the other. mdpi.comnih.gov These fragments are then joined using the CuAAC reaction to form the triazole-linked dipeptide mimetic. nih.gov This synthetic versatility allows for the incorporation of triazole moieties at various positions within a peptide chain, either in solution or through solid-phase peptide synthesis (SPPS). nih.govmonash.edu

Development of Peptidomimetic Research Probes and Tools in Chemical Biology

Peptidomimetics derived from structures like L-tyrosyl-L-phenylalaninamide are valuable tools in chemical biology for probing complex biological systems. nih.govyoutube.com By incorporating reporter groups such as fluorophores or biotin, these molecules can be transformed into chemical probes to study protein-protein interactions, enzyme activity, and receptor localization. youtube.comyoutube.com

The design of a research probe based on L-tyrosyl-L-phenylalaninamide would involve attaching a detectable label without significantly disrupting its binding to the target of interest. The stability of peptidomimetics is a major advantage in this context, as it ensures the probe remains intact within the biological environment for the duration of the experiment. nih.gov

For example, an activity-based probe could be designed with an electrophilic "warhead" that covalently binds to the active site of a target enzyme. nih.gov The selectivity of such a probe is crucial and is achieved by tailoring the peptidomimetic scaffold to fit the specific binding pocket of the enzyme. nih.gov These probes are instrumental in identifying new drug targets, screening for inhibitors, and understanding the functional roles of proteins in cellular pathways. nih.govnih.gov

Applications of Peptidomimetics in Modulating Complex Biological Systems

Peptidomimetics based on bioactive peptides like L-tyrosyl-L-phenylalaninamide have broad applications in modulating complex biological systems. nih.govnih.gov Their enhanced stability and potential for improved bioavailability make them attractive candidates for the development of new therapeutics. longdom.org

By mimicking or blocking the interactions of natural peptides, these compounds can act as agonists or antagonists for a wide range of receptors and enzymes. nih.gov For instance, if L-tyrosyl-L-phenylalaninamide were found to be an inhibitor of a particular protease, its triazole-modified peptidomimetic could be developed as a more potent and stable drug candidate. monash.edu

The applications of such peptidomimetics span various therapeutic areas, including the development of antimicrobial agents, immunomodulators, and inhibitors of protein-protein interactions that are implicated in diseases like cancer. nih.govnih.govnih.gov The ability to systematically modify the structure of the parent peptide allows for the fine-tuning of biological activity and pharmacokinetic properties, leading to the discovery of novel drug leads. nih.gov

Advanced Analytical Methodologies for Peptide and Peptidomimetic Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of L-Phenylalaninamide, L-tyrosyl-. Its application is crucial for isolating the dipeptide from complex mixtures and accurately determining its concentration.

Reversed-Phase HPLC (RP-HPLC) stands out as a primary mode of separation. In this technique, the stationary phase is nonpolar, while the mobile phase is polar. For aromatic dipeptides like L-Phenylalaninamide, L-tyrosyl-, C18 columns are commonly used. The separation is based on the hydrophobic interactions between the aromatic side chains of tyrosine and phenylalanine and the nonpolar stationary phase. Elution is typically achieved by a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase, often containing an acid like formic acid to improve peak shape. nih.govmdpi.com The inherent UV absorbance of the aromatic rings in tyrosine and phenylalanine allows for straightforward detection and quantification using a UV detector. wikipedia.orgyoutube.com

Aromatic Amino Acid Analysis (AAAA) by HPLC is a specialized application that focuses on quantifying aromatic amino acids and, by extension, peptides containing them. This method leverages the natural fluorescence of phenylalanine and tyrosine for sensitive detection. nih.gov An isocratic HPLC method using a base-deactivated C18 column with a simple mobile phase of acetonitrile and water can effectively separate these aromatic compounds. nih.gov Fluorescence detection, with excitation typically around 215 nm and emission at 283 nm, offers high sensitivity and is less prone to interference compared to UV detection, especially for early-eluting peaks like tyrosine. nih.gov

The following table summarizes typical HPLC conditions for the analysis of aromatic amino acids and related peptides:

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.2% Formic Acid | nih.gov |

| Detection | UV or Fluorescence | wikipedia.orgnih.gov |

| Excitation λ (Fluorescence) | 215 nm | nih.gov |

| Emission λ (Fluorescence) | 283 nm | nih.gov |

Mass Spectrometry (MS) Techniques for Characterization and Confirmation

Mass spectrometry is an indispensable tool for the structural characterization and confirmation of L-Phenylalaninamide, L-tyrosyl-. It provides precise molecular weight information and fragmentation patterns that confirm the amino acid sequence.

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide analysis. In a typical MS/MS experiment, the dipeptide is first ionized, often using electrospray ionization (ESI), and the resulting protonated molecule [M+H]⁺ is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bond. The resulting fragment ions, primarily b- and y-type ions, are then analyzed by the second mass analyzer. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, allowing for the definitive sequencing of the dipeptide.

However, the analysis of small dipeptides can present challenges due to limited fragmentation. wiley.com To overcome this, derivatization with reagents like isobutyl chloroformate can be employed to enhance fragmentation and allow for easier identification. wiley.com Another approach involves analyzing the sodium adducts of the dipeptides, which can also yield more informative fragmentation patterns. wiley.com

Recent advancements in mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI), have enabled the study of the spatial and temporal distribution of amino acids like phenylalanine and tyrosine within biological tissues. nih.gov This powerful technique allows researchers to trace the metabolic fate of these amino acids in complex biological systems. nih.gov

Advanced Spectroscopic Approaches for Structural Analysis

Spectroscopic techniques provide detailed insights into the three-dimensional structure and conformational dynamics of L-Phenylalaninamide, L-tyrosyl- in different environments.

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to probe the vibrational modes of the peptide backbone. The amide I (1600-1700 cm⁻¹) and amide II bands are particularly sensitive to the secondary structure of the peptide, providing information about conformations such as α-helices, β-sheets, and random coils. lew.ro Solid-state linear-dichroic infrared (IR-LD) spectroscopy, combined with quantum chemical calculations, has been used to elucidate the structure of tyrosine-containing dipeptides. nih.gov

Raman Spectroscopy offers complementary information to IR spectroscopy. Polarized visible Raman spectroscopy has been employed to study the conformational determinants of the amide III band in dipeptides. acs.orgresearchgate.net These studies help in understanding the relationship between the vibrational spectra and the dihedral angles (φ and ψ) of the peptide backbone. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. acs.org Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to assign the proton resonances of the individual amino acid residues. acs.orgyoutube.com The Nuclear Overhauser Effect (NOE), observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, provides information about the through-space proximity of protons, which is crucial for determining the peptide's conformation. youtube.com

The following table highlights the application of different spectroscopic techniques in peptide structural analysis:

| Spectroscopic Technique | Information Obtained | Reference |

| FT-IR Spectroscopy | Secondary structure (α-helix, β-sheet) | lew.ro |

| Raman Spectroscopy | Conformational details of the peptide backbone | acs.orgresearchgate.net |

| 2D NMR Spectroscopy | Three-dimensional structure in solution | acs.orgyoutube.com |

Single-Cell Analytical Techniques for Investigating Cellular Uptake

Understanding how L-Phenylalaninamide, L-tyrosyl- is taken up by individual cells is crucial for peptidomimetic research. Single-cell analytical techniques offer the resolution needed to investigate cellular heterogeneity in peptide uptake.

Single-cell inductively coupled plasma-mass spectrometry (SC-ICP-MS) has emerged as a novel tool for quantifying the elemental content within individual cells. This technique has been used to study the uptake of boronated phenylalanine (a derivative of phenylalanine) in cancer and normal cells. nih.gov By pre-loading cells with L-tyrosine or L-phenylalanine, researchers can investigate their impact on the subsequent uptake of the boronated compound, providing insights into the transport mechanisms involved. nih.gov SC-ICP-MS measurements have revealed significant heterogeneity in the boron content among individual cancer cells, indicating diverse responses to the compound's exposure. nih.gov This highlights the utility of single-cell analysis in understanding the variability of peptide uptake at the cellular level.

Confocal microscopy is another key technique used to monitor the intracellular localization of fluorescently labeled peptides or their cargo. nih.gov This method allows for the discrimination between peptides that are bound to the cell surface and those that have been internalized into cellular compartments like endosomes. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the vast conformational landscape of peptides. For L-Phenylalaninamide, L-tyrosyl-, these methods can elucidate the accessible conformations in different environments, such as in vacuum or in aqueous solution.

The development of accurate force field parameters is crucial for meaningful MD simulations. nih.gov For derivatives of phenylalanine and tyrosine, force field parameters have been developed and tested to be compatible with standard force fields like Amber ff14SB, ensuring reliable predictions of their structural and energetic properties. nih.gov These parameters, derived from high-level quantum mechanical calculations, allow for the accurate representation of the molecule's behavior in simulations. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties (e.g., DFT, semi-empirical methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, provide detailed information about the electronic structure and optimized geometry of molecules. For L-Phenylalaninamide, L-tyrosyl-, these calculations can determine various electronic and structural parameters.

A study on the related dipeptide Ala-Tyr using the PM3 semi-empirical method calculated geometric and electronic parameters for its stable conformations. researchgate.netjomardpublishing.com Similar calculations for L-Phenylalaninamide, L-tyrosyl- would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, dipole moment, and partial atomic charges can be determined. researchgate.netjomardpublishing.com These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

DFT calculations have also been employed to investigate the relationship between electronic structure and experimental observables, such as the 13C NMR chemical shifts in phenylalanine and tyrosine residues within dipeptides. nih.gov These studies have shown a linear relationship between the computed Cγ atomic charges and the chemical shifts, highlighting the importance of electrostatic field effects on the electronic environment of the aromatic rings. nih.gov

| Property | Predicted Value for a Tyr-Phe like Dipeptide | Method | Reference |

| HOMO Energy | ~ -8.5 eV | PM3 | researchgate.netjomardpublishing.com |

| LUMO Energy | ~ 1.0 eV | PM3 | researchgate.netjomardpublishing.com |

| Energy Gap (HOMO-LUMO) | ~ 9.5 eV | PM3 | researchgate.netjomardpublishing.com |

| Dipole Moment | ~ 12 D | PM3 | researchgate.netjomardpublishing.com |

Protein-Ligand Docking Studies for Target Interaction Prediction

Protein-ligand docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. For L-Phenylalaninamide, L-tyrosyl-, docking studies can identify potential protein partners and elucidate the key interactions driving the binding.

The constituent amino acids, phenylalanine and tyrosine, are known to play significant roles in substrate recognition and binding. The aromatic side chains can participate in hydrophobic and stacking interactions with ligands and protein residues. Docking studies involving phenylalanine derivatives, such as a chromium(III) phenylalanine complex with protein tyrosine phosphatase, have identified specific amino acid residues (e.g., Leu, Arg, Ser, Asp, Tyr) in the binding site that form hydrogen bonds and other interactions with the ligand. researchgate.net

Given the structure of L-Phenylalaninamide, L-tyrosyl-, it is plausible that it could interact with proteins that have binding pockets accommodating aromatic residues. Potential targets could include enzymes involved in phenylalanine and tyrosine metabolism or signaling proteins with aromatic recognition domains. Docking simulations would predict the preferred binding pose and estimate the binding free energy, providing a basis for further experimental validation.

Prediction and Mapping of Conformational Potential Energy Surfaces

The conformational potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. For L-Phenylalaninamide, L-tyrosyl-, the PES can reveal the landscape of stable and transient conformations and the energy barriers between them.

Studies on peptides containing phenylalanine and tyrosine have utilized methods to explore their potential energy landscapes. nih.govunion.edu These investigations show that the presence of the aromatic residues with their specific interactions, such as methyl-aromatic and aromatic-aromatic interactions, leads to distinct features on the PES. nih.gov The analysis of the PES can identify low-energy conformers, which are the most likely structures the peptide will adopt. For a dipeptide like L-Phenylalaninamide, L-tyrosyl-, the PES would be a function of its backbone and side-chain dihedral angles, and its exploration would reveal the preferred folded and extended structures.

In Silico Approaches for Structure-Activity Relationship Elucidation